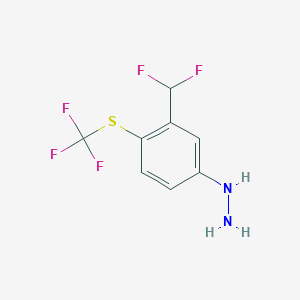
1-Bromo-1-(2-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2. It is a brominated derivative of 2-methoxyphenylpropanone and is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom attached to the carbon adjacent to the carbonyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2-methoxyphenyl)propan-2-one can be synthesized through the bromination of 1-(2-methoxyphenyl)propan-2-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(2-methoxyphenyl)propan-2-one.
Reduction: Formation of 1-(2-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-(2-methoxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-1-(2-methoxyphenyl)propan-2-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2-methoxyphenyl)propan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The carbonyl group also plays a role in various reactions, such as reductions and oxidations, by acting as an electrophilic center.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with the bromine and methoxy groups at different positions.
1-Bromo-2-propanol: Contains a bromine atom and a hydroxyl group on a propane backbone.
2-Propanone, 1-(4-methoxyphenyl)-: A methoxy-substituted phenylpropanone without the bromine atom.
Uniqueness
1-Bromo-1-(2-methoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the bromine atom and the methoxy group on the phenyl ring allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
102119-59-5 |
|---|---|
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
1-bromo-1-(2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,1-2H3 |
Clave InChI |
JAKXGRKOPLGJFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)
![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)

![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)

![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
